molecular formula C12H16FN3O2 B13213045 tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B13213045
M. Wt: 253.27 g/mol
InChI Key: HPYXKYBDHPPXSU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate is a high-value chemical building block designed for research and development, particularly in pharmaceutical and agrochemical chemistry. This compound features both a Boc-protected azetidine ring and a 5-fluoropyrimidine group, making it a versatile intermediate for constructing more complex molecules. The azetidine ring is a sought-after saturated heterocycle that can improve the physicochemical and metabolic properties of drug candidates. The pyrimidine ring, a common pharmacophore, is functionalized with a fluorine atom, a substituent known to enhance membrane permeability, metabolic stability, and binding affinity in active compounds . This reagent is primarily used in cross-coupling reactions and as a precursor for novel active molecules. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions to generate the azetidine free base, which is then available for further functionalization. As a key intermediate, it is instrumental in the exploration of new therapeutic agents. Analogs of this compound, such as those featuring chloropyrimidine or trifluoromethylpyrimidine groups, have been identified in patent literature as key intermediates in the synthesis of hematopoietic prostaglandin D synthase inhibitors, highlighting the potential of this chemical class in medicinal chemistry research . The product is supplied with a guaranteed high level of purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H16FN3O2

Molecular Weight

253.27 g/mol

IUPAC Name

tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3

InChI Key

HPYXKYBDHPPXSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)F

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate and Related Intermediates

A key intermediate in the preparation is tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate , which can be synthesized from tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate by sulfonylation followed by substitution reactions.

Typical reagents and conditions:

  • Sulfonylation of the hydroxymethyl group using sulfonylation reagents such as para-toluenesulfonyl chloride (TsCl), para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride, or methanesulfonyl chloride in the presence of amine bases like triethylamine.
  • Subsequent fluorination or substitution with fluoride sources such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to convert sulfonate esters to fluoromethyl derivatives.

This method is described in detail in patent WO2018108954A1, which outlines the stepwise conversion of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the sulfonylated intermediates and then to fluorinated products.

Fluorination Step to Obtain tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate

The fluorination is a critical step for introducing the fluorine atom at the 3-position:

  • The sulfonylated intermediate (e.g., tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate) is reacted with fluoride sources such as TBAF or HF/trimethylamine.
  • Reaction conditions are controlled to minimize side reactions and byproduct formation, often involving mild temperatures and organic solvents.
  • The reaction mixture may contain 1–5% of the chloromethyl intermediate, which is reduced by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and purified by aqueous extraction to reduce impurities to less than 1%.

Alternative Synthetic Routes and Reduction Steps

Reduction of azetidine intermediates and functional group transformations are often required:

  • Hydride reducing agents such as sodium triacetoxyborohydride, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride (DIBAL) are employed for selective reductions of ketones or aldehydes to alcohols or for reductive amination steps.
  • For example, sodium borohydride in tetrahydrofuran/ethanol at low temperature (10–20 °C) is used to reduce keto intermediates to hydroxy derivatives with moderate yields (~56%).
  • DIBAL reductions in toluene or acetone under mild conditions provide stereoselective access to hydroxyazetidine derivatives.

Purification and Characterization

Purification typically involves:

  • Aqueous extraction to remove inorganic impurities and residual starting materials.
  • Crystallization from solvents like ethyl acetate, hexane, or mixtures thereof.
  • Chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate.
  • Analytical characterization by HPLC, NMR, and mass spectrometry to confirm purity and structure.

Summary Table of Key Reagents and Conditions

Step Intermediate Reagents/Conditions Yield/Notes
Hydroxymethyl azetidine (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) Starting material Sulfonylation: TsCl or trifluoromethanesulfonic anhydride + triethylamine Formation of sulfonate esters (5a, 5b)
Fluorination Sulfonate esters TBAF or HF/trimethylamine Conversion to fluoromethyl azetidine (6), 1–5% chloromethyl impurity
Impurity removal Fluoromethyl azetidine mixture DABCO treatment + aqueous extraction Chloromethyl impurity <1%
Coupling Fluoromethyl azetidine Pd-catalyzed cross-coupling or nucleophilic aromatic substitution with 5-fluoropyrimidin-2-yl derivatives Formation of target compound
Reduction Keto intermediates Sodium borohydride, Red-Al, DIBAL, etc. Selective reductions with yields ~50–80%
Purification Crystallization, chromatography Solvent systems: ethyl acetate, hexane, THF/water mixtures High purity confirmed by HPLC/NMR

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share the azetidine core with tert-butyl carboxylate but differ in substituents, influencing their reactivity and applications:

Table 1: Structural Comparison of Azetidine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s)
tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate Not Provided C12H16FN3O2 ~265.28* 5-fluoropyrimidin-2-yl
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C10H18BrNO2 264.16 2-bromoethyl
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate 1330765-09-7 C16H19BrN3O2 352.23 6-bromoimidazo[1,5-a]pyridin-1-yl
tert-Butyl 3-(cyanomethyl)-3-(4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine Not Provided C20H31BN4O4 ~410.30* Cyanomethyl and dioxaborolan-pyrazole groups

*Estimated based on molecular formula.

Key Observations:
  • Fluoropyrimidine vs. Bromoethyl (CAS 1420859-80-8): The bromoethyl group in the latter facilitates nucleophilic substitution reactions, whereas the fluoropyrimidine in the target compound enables hydrogen bonding and π-stacking interactions, critical for binding to biological targets .
  • Boron-Containing Compound (): The dioxaborolan group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluoropyrimidine derivative .

Physicochemical and Bioactivity Comparison

Table 2: Physicochemical and Bioactivity Data
Property This compound tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Molecular Weight ~265.28 264.16
Log Po/w (iLOGP) Estimated ~1.8 1.86
Hydrogen Bond Acceptors 5 (pyrimidine N, carboxylate O) 3 (carboxylate O, azetidine N)
Hydrogen Bond Donors 0 0
TPSA (Ų) ~65 38.3
GI Absorption High (predicted) High
BBB Permeability Moderate (fluorine enhances lipophilicity) Low (polar bromoethyl group)
Key Findings:

    Biological Activity

    Introduction

    Tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer, antiviral, and antibacterial properties, alongside relevant case studies and research findings.

    • Molecular Formula : C₁₂H₁₆FN₃O₂
    • Molecular Weight : 253.27 g/mol
    • CAS Number : 1613444-37-3
    • Structure : The compound features an azetidine ring substituted with a fluoropyrimidine moiety, which is critical for its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of azetidine derivatives, including compounds similar to this compound. These compounds have shown activity against various cancer cell lines:

    Cell Line IC₅₀ (µM) Activity Description
    Capan-114.5Moderate cytostatic activity
    HCT-11697.9Slightly active
    MCF-7<10Potent antiproliferative activity
    MDA-MB-231<10Significant inhibition of cell proliferation

    The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways associated with cancer growth .

    Antiviral Activity

    Azetidine derivatives have also been investigated for their antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against viruses such as human cytomegalovirus (HCMV) and HIV:

    Virus Type EC₅₀ (µM) Reference Compound
    HCMV54.69Ganciclovir
    HIV45Ribavirin

    These findings suggest that this compound may possess antiviral capabilities, potentially inhibiting viral replication through interference with viral proteases or other mechanisms .

    Antibacterial Activity

    The antibacterial properties of azetidine derivatives are noteworthy, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound have shown significant antibacterial activity:

    Bacterial Strain Activity Level
    MRSAHigh
    VREModerate
    E. coliLow

    The mechanism of action is believed to involve disruption of bacterial membrane integrity and inhibition of essential bacterial enzymes .

    Case Study 1: Anticancer Efficacy

    A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability, with an IC₅₀ value significantly lower than that of standard chemotherapeutics.

    Case Study 2: Antiviral Mechanism

    In another investigation, the compound was tested against HCMV in vitro. The results demonstrated that treatment with this compound resulted in a substantial decrease in viral load compared to untreated controls, suggesting its potential as a therapeutic agent in viral infections.

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